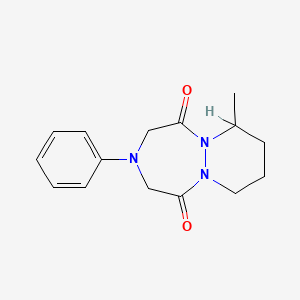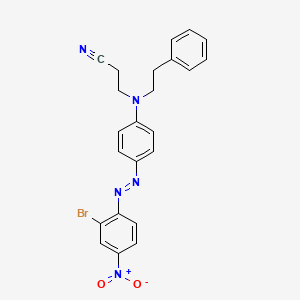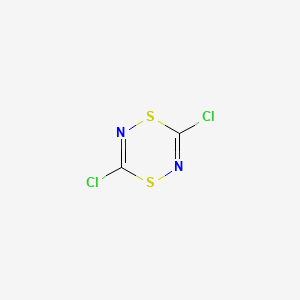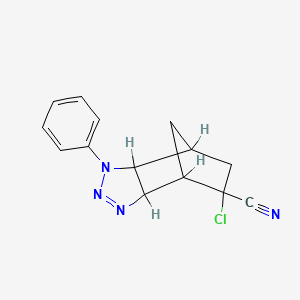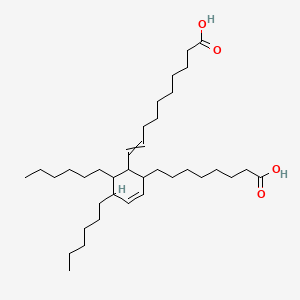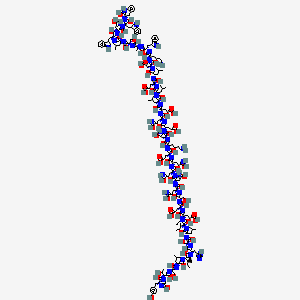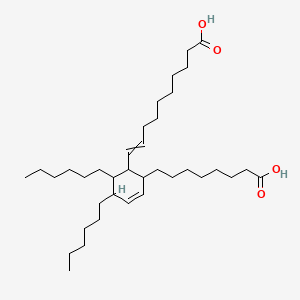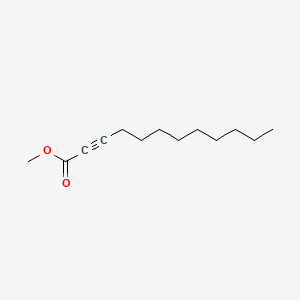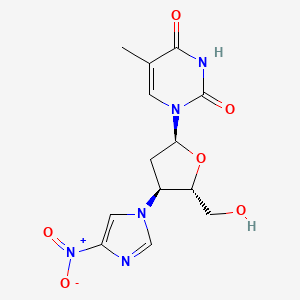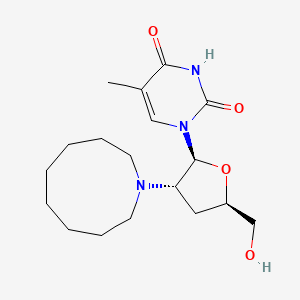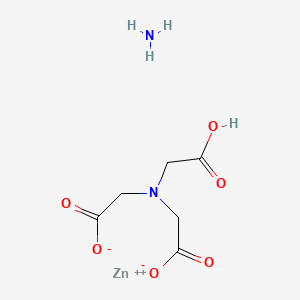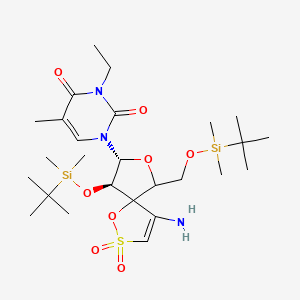
2,4(1H,3H)-Pyrimidinedione, 1-(3-azido-3-deoxy-beta-D-arabinofuranosyl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,4(1H,3H)-Pyrimidinedione, 1-(3-azido-3-deoxy-beta-D-arabinofuranosyl)- is a synthetic nucleoside analog. Nucleoside analogs are compounds structurally similar to naturally occurring nucleosides, which are the building blocks of nucleic acids like DNA and RNA. These analogs are often used in medicinal chemistry for their antiviral and anticancer properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of nucleoside analogs typically involves the modification of natural nucleosides. For 2,4(1H,3H)-Pyrimidinedione, 1-(3-azido-3-deoxy-beta-D-arabinofuranosyl)-, the synthesis might start with the appropriate pyrimidine base, followed by the introduction of the azido group and the arabinofuranosyl moiety. Common reagents used in these reactions include azides, protecting groups, and catalysts.
Industrial Production Methods
Industrial production of such compounds often involves multi-step synthesis with rigorous purification processes. Techniques like column chromatography, recrystallization, and high-performance liquid chromatography (HPLC) are commonly used to ensure the purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
Nucleoside analogs can undergo various chemical reactions, including:
Oxidation: Introduction of oxygen atoms into the molecule.
Reduction: Removal of oxygen atoms or addition of hydrogen atoms.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Reagents like halides or azides under specific conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce new functional groups like halides or azides.
Wissenschaftliche Forschungsanwendungen
Nucleoside analogs, including 2,4(1H,3H)-Pyrimidinedione, 1-(3-azido-3-deoxy-beta-D-arabinofuranosyl)-, have a wide range of applications in scientific research:
Chemistry: Used as building blocks for the synthesis of more complex molecules.
Biology: Studied for their interactions with enzymes and nucleic acids.
Medicine: Investigated for their potential as antiviral and anticancer agents.
Industry: Utilized in the production of pharmaceuticals and diagnostic tools.
Wirkmechanismus
The mechanism of action of nucleoside analogs typically involves their incorporation into nucleic acids, leading to the disruption of DNA or RNA synthesis. This can inhibit the replication of viruses or the proliferation of cancer cells. The specific molecular targets and pathways involved depend on the structure of the analog and the biological system .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2,4(1H,3H)-Pyrimidinedione, 1-(3-azido-3-deoxy-beta-D-ribofuranosyl)-
- 2,4(1H,3H)-Pyrimidinedione, 1-(3-azido-3-deoxy-beta-D-xylofuranosyl)-
Uniqueness
The uniqueness of 2,4(1H,3H)-Pyrimidinedione, 1-(3-azido-3-deoxy-beta-D-arabinofuranosyl)- lies in its specific structural modifications, which can confer unique biological activity and specificity. These modifications can affect the compound’s stability, solubility, and interaction with biological targets.
Eigenschaften
CAS-Nummer |
6206-17-3 |
|---|---|
Molekularformel |
C9H11N5O5 |
Molekulargewicht |
269.21 g/mol |
IUPAC-Name |
1-[(2R,3S,4S,5S)-4-azido-3-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2,4-dione |
InChI |
InChI=1S/C9H11N5O5/c10-13-12-6-4(3-15)19-8(7(6)17)14-2-1-5(16)11-9(14)18/h1-2,4,6-8,15,17H,3H2,(H,11,16,18)/t4-,6-,7+,8-/m1/s1 |
InChI-Schlüssel |
WQBCHXWMHQMQKW-CCXZUQQUSA-N |
Isomerische SMILES |
C1=CN(C(=O)NC1=O)[C@H]2[C@H]([C@@H]([C@H](O2)CO)N=[N+]=[N-])O |
Kanonische SMILES |
C1=CN(C(=O)NC1=O)C2C(C(C(O2)CO)N=[N+]=[N-])O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


